molecular formula C5H7NOS B3136108 1-(1,3-Thiazol-5-yl)ethan-1-ol CAS No. 41040-84-0

1-(1,3-Thiazol-5-yl)ethan-1-ol

Cat. No. B3136108
CAS RN: 41040-84-0
M. Wt: 129.18 g/mol
InChI Key: KGTHTAOYPYNCFX-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-5-yl)ethan-1-ol is a chemical compound with the CAS Number: 41040-84-0. It has a molecular weight of 129.18 and its IUPAC name is 1-(1,3-thiazol-5-yl)ethanol .


Synthesis Analysis

While specific synthesis methods for 1-(1,3-Thiazol-5-yl)ethan-1-ol were not found in the search results, it’s worth noting that thiazole compounds, in general, have been synthesized through various methods. For instance, one method involves interacting aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates .


Molecular Structure Analysis

The InChI code for 1-(1,3-Thiazol-5-yl)ethan-1-ol is 1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3 . This indicates the presence of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1,3-Thiazol-5-yl)ethan-1-ol include a molecular weight of 129.18 .

Scientific Research Applications

Future Directions

Thiazole compounds, including 1-(1,3-Thiazol-5-yl)ethan-1-ol, have gained considerable attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also exhibit a wide range of pharmaceutical and biological activities . Therefore, future research could focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new molecules with potent biological activities.

properties

IUPAC Name

1-(1,3-thiazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTHTAOYPYNCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Thiazol-5-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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